molecular formula C18H22O2 B164653 17alpha-Trenbolone CAS No. 80657-17-6

17alpha-Trenbolone

Cat. No. B164653
CAS RN: 80657-17-6
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-XDNAFOTISA-N
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Description

17alpha-Trenbolone, also known as 17-α-Hydroxytrenbolone, is a chemical compound with the molecular formula C18H22O2 . It is a biologically active metabolite of trenbolone acetate, a growth promoter widely used for beef production . The compound is stable in the waste of treated animals and has been detected in surface water associated with beef feedlots .


Synthesis Analysis

A rapid liquid chromatography tandem mass spectrometry method has been developed and validated for the determination of α-trenbolone, β-trenbolone, α-nortestosterone, β-nortestosterone, zeranol, and taleranol in bovine liver . The method involves liquid–liquid extraction with methyl tert-butyl ether and optimized solid phase extraction on silica cartridges .


Molecular Structure Analysis

The molecular structure of 17alpha-Trenbolone consists of 18 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . It has an average mass of 270.366 Da and a monoisotopic mass of 270.161987 Da .


Physical And Chemical Properties Analysis

17alpha-Trenbolone has a molecular weight of 270.37 . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Environmental Impact and Ecological Considerations

Environmental Occurrence and Effects on Aquatic Vertebrates 17β-Trenbolone, a metabolite of Trenbolone acetate, has been detected in surface waters associated with animal feedlots. This compound has been studied for its potential effects on androgen receptor signaling in various vertebrate species. Research indicates that 17β-Trenbolone is an agonist for the androgen receptor across vertebrate taxa, including fish. Exposure to this compound, even at low concentrations, can cause significant endocrine disruption and adverse effects in aquatic animals during development and reproduction. Notably, it can alter sex steroid metabolism, impact gonadal stage, and lead to the masculinization of female species. Studies suggest that further research is needed to fully assess the ecosystem-level risks and potential population-level effects of 17β-Trenbolone on sensitive species (Ankley et al., 2018).

Androgen-Regulated Pathways in Teleost Fish In the context of aquatic pollutants disrupting androgen signaling in fish, omics technologies have been employed to understand the molecular mechanisms underlying androgen-receptor agonism/antagonism. Studies involving 17β-Trenbolone and other androgens have revealed common cellular responses in various fish species. These include impacts on apoptosis, lipid transport and oxidation, hormone synthesis and transport, immune response, protein metabolism, and cell proliferation. Additional research highlights that androgens may also influence molecular responses through mechanisms other than androgen receptor activation, such as toxicant stress responses, estrogen receptor agonism, and feedback mechanisms by high levels of androgens (Martyniuk & Denslow, 2012).

Potential Genotoxic Effects

Genotoxicity of Trenbolone Recent research has highlighted the potential genotoxic hazard of Trenbolone. In vitro studies in permanent rainbow trout-liver cell-line RTL-W1 and primary cell cultures derived from zebrafish embryos have shown biphasic dose-response curves for genotoxic effects, even at exposure concentrations as low as 30μg/L. This evidence supports the notion that Trenbolone may act as a genotoxic substance, necessitating further assessment of its potential consequences on aquatic ecosystems (Boettcher, Kosmehl, & Braunbeck, 2011).

Hormonal Growth Promotants in Agriculture

Hormonal Growth Promotants in the Australian Beef Industry Research on the use of hormonal growth promotants, including Trenbolone acetate, in the Australian beef industry has been significant. These compounds are recognized for increasing liveweight gain and are used to produce heavier carcasses that meet the specifications of high-value markets. The combination of oestradiol and trenbolone acetate is known to promote greater responses in liveweight gain, especially on good quality pasture. However, it's important to note the implications of hormonal treatment on the tenderness and eating quality of beef, with the effects being more pronounced with combination implants than with oestradiol alone (Hunter, 2010).

Safety And Hazards

17alpha-Trenbolone is suspected of causing cancer and may damage fertility or the unborn child . It also causes damage to organs through prolonged or repeated exposure .

Future Directions

The use of anabolic agents for growth promotion purposes has been banned in the European Union and Russia due to their potential endocrine disrupting properties . Therefore, the monitoring of these residues is necessary to ensure that there was no abuse of hormonally active substances . The future directions of 17alpha-Trenbolone research could involve further studies on its ecological impact and potential risks associated with beef feedlot discharges .

properties

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHPFQKXOUFFV-XDNAFOTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872854
Record name 17alpha-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17alpha-Trenbolone

CAS RN

80657-17-6
Record name 17α-Trenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80657-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Trenbolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-TRENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7IGB634GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
P Gaspar, G Van Vyncht, ML Scippo… - 2002 - orbi.uliege.be
Trenbolonc (17ß-hydroxy-19-norandrosta-4, 9, ll-trien-3-one) acetate is an androgenic anabolizing agent used in meat production. Its use is permitted in a number of third countries …
Number of citations: 2 orbi.uliege.be
GD Jones - 2014 - search.proquest.com
… While the ecotoxicity of TBA metabolites, including 17alpha-trenbolone (17α-TBOH), 17β-trenbolone, and trendione, have been reasonably well characterized, their fate and transport in …
Number of citations: 2 search.proquest.com
S Bartelt-Hunt, DD Snow, T Damon-Powell… - Journal of contaminant …, 2011 - Elsevier
Wastewater impoundments at concentrated animal feeding operations (CAFOs) represent a potential source of veterinary pharmaceuticals and steroid hormone contamination to …
Number of citations: 281 www.sciencedirect.com
S Bartelt-Hunt, DD Snow… - World Environmental and …, 2010 - ascelibrary.org
Wastewater impoundments at livestock facilties represent a potential source of veterinary pharmaceuticals and steroid hormone contamination to shallow groundwater. This study …
Number of citations: 3 ascelibrary.org
S Qu, EP Kolodziej, SA Long, JB Gloer, EV Patterson… - Science, 2013 - science.org
Trenbolone acetate (TBA) is a high-value steroidal growth promoter often administered to beef cattle, whose metabolites are potent endocrine-disrupting compounds. We performed …
Number of citations: 96 www.science.org
IR Schultz, JJ Nagler, P Swanson… - toxicological …, 2013 - academic.oup.com
The toxicokinetics of trenbolone was characterized during 500ng/l water exposures in female rainbow trout (Oncorhynchus mykiss) and fathead minnows (Pimephales promelas). …
Number of citations: 24 academic.oup.com
Y Hoang, U Luderer - 2007 - academic.oup.com
… The primary active metabolites of trenbolone acetate, 17alpha-trenbolone and 17betatrenbolone (TB), are potent androgens, both of which have been detected in solid and liquid waste …
Number of citations: 0 academic.oup.com
MA Sandoz, KJ Wooten, SL Clendening… - Agriculture, Ecosystems …, 2018 - Elsevier
Veterinary pharmaceuticals from beef cattle feedyards have, with increasing frequency, been identified as contaminants in aquatic systems. Transport of these pharmaceuticals has …
Number of citations: 20 www.sciencedirect.com
ZC Dang, K Li, HW Yin, B Hakkert, T Vermeire - Toxicology letters, 2011 - Elsevier
Identifying potential endocrine disrupting chemicals (EDCs) needs screening and testing for mode of action (MOA) and intrinsic toxicological properties. MOA is often indicated by …
Number of citations: 45 www.sciencedirect.com
CJ Martyniuk, ND Denslow - Integrative and comparative biology, 2012 - academic.oup.com
In the environment, there are aquatic pollutants that disrupt androgen signaling in fish. Laboratory and field-based experiments have utilized omics technologies to characterize the …
Number of citations: 64 academic.oup.com

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